Cas no 113398-38-2 (Ethanol, 2-[(2-bromoethyl)dithio]-)

2-[(2-bromoethyl)dithio]-Ethanol is a versatile thiol compound featuring a brominated ethyl group, offering unique reactivity for synthetic applications. This compound's bromo group facilitates substitution reactions, while the thiol functionality enables conjugate addition reactions with electrophiles. Its purity and stability make it an ideal building block for pharmaceuticals and fine chemicals.
Ethanol, 2-[(2-bromoethyl)dithio]- structure
113398-38-2 structure
商品名:Ethanol, 2-[(2-bromoethyl)dithio]-
CAS番号:113398-38-2
MF:C4H9OS2Br
メガワット:217.14766
CID:1201116
PubChem ID:542496

Ethanol, 2-[(2-bromoethyl)dithio]- 化学的及び物理的性質

名前と識別子

    • Ethanol, 2-[(2-bromoethyl)dithio]-
    • 2-(2-bromoethyldisulfanyl)ethanol
    • 2-[(2-Bromoethyl)disulfanyl]ethanol #
    • DTXSID30337412
    • SCHEMBL1042991
    • 2-((2-Bromoethyl)disulfaneyl)ethan-1-ol
    • YQGQKJJGTYDWRN-UHFFFAOYSA-N
    • 113398-38-2
    • インチ: InChI=1S/C4H9BrOS2/c5-1-3-7-8-4-2-6/h6H,1-4H2
    • InChIKey: YQGQKJJGTYDWRN-UHFFFAOYSA-N
    • ほほえんだ: C(CSSCCBr)O

計算された属性

  • せいみつぶんしりょう: 215.92787
  • どういたいしつりょう: 215.92782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 5
  • 複雑さ: 45
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • PSA: 20.23

Ethanol, 2-[(2-bromoethyl)dithio]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1886809-250mg
2-((2-Bromoethyl)disulfaneyl)ethan-1-ol
113398-38-2 98%
250mg
$186.0 2024-04-26
Ambeed
A1886809-1g
2-((2-Bromoethyl)disulfaneyl)ethan-1-ol
113398-38-2 98%
1g
$501.0 2024-04-26
Ambeed
A1886809-100mg
2-((2-Bromoethyl)disulfaneyl)ethan-1-ol
113398-38-2 98%
100mg
$110.0 2024-04-26

Ethanol, 2-[(2-bromoethyl)dithio]- 関連文献

Ethanol, 2-[(2-bromoethyl)dithio]-に関する追加情報

Ethanol, 2-[(2-bromoethyl)dithio]-: A Comprehensive Overview in Modern Chemical Biology

Ethanol, 2-[(2-bromoethyl)dithio]-, identified by its CAS number 113398-38-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a dithioether moiety linked to a bromoethyl group, presents a versatile scaffold for the development of novel bioactive molecules. Its molecular structure, characterized by the presence of sulfur atoms in the dithioether linkage, imparts distinct chemical reactivity that makes it particularly valuable in synthetic chemistry and drug discovery applications.

The significance of Ethanol, 2-[(2-bromoethyl)dithio]- lies in its potential as a building block for designing molecules with tailored biological activities. The bromoethyl group provides a reactive handle for further functionalization, enabling the synthesis of complex derivatives that can interact with biological targets. This property is especially relevant in the context of developing small-molecule modulators for therapeutic purposes. Recent advancements in medicinal chemistry have highlighted the utility of such dithioether-containing compounds in modulating enzyme activity and receptor binding, making them promising candidates for drug development.

One of the most compelling aspects of Ethanol, 2-[(2-bromoethyl)dithio]- is its role in the synthesis of bioconjugates and drug delivery systems. The dithioether moiety can undergo selective reactions with thiols present in biomolecules, facilitating the attachment of pharmacophores to peptides, proteins, or nucleic acids. This capability has been exploited in the development of targeted therapeutics and diagnostic agents. For instance, researchers have utilized this compound to create novel contrast agents for magnetic resonance imaging (MRI), where the dithioether linkage allows for stable conjugation to biomolecules without compromising their functionality.

Moreover, the chemical stability and reactivity profile of Ethanol, 2-[(2-bromoethyl)dithio]- make it an attractive intermediate in multi-step synthetic routes. Its ability to participate in various organic transformations, such as nucleophilic substitution and cross-coupling reactions, allows chemists to construct intricate molecular architectures efficiently. These synthetic advantages have been leveraged in the preparation of complex natural products and artificial mimics with potential biological significance. The compound’s versatility has also been demonstrated in the synthesis of catalysts and ligands for transition metal-catalyzed reactions, further underscoring its importance in synthetic organic chemistry.

In the realm of drug discovery, Ethanol, 2-[(2-bromoethyl)dithio]- has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted by therapeutic agents. The dithioether scaffold has been shown to enhance binding affinity and selectivity when incorporated into kinase inhibitors. Recent studies have reported the use of this compound in generating lead compounds that exhibit potent activity against specific kinases implicated in cancer and inflammatory diseases. These findings highlight its significance as a tool for developing next-generation therapeutics.

The application of computational methods has further enhanced the understanding and utilization of Ethanol, 2-[(2-bromoethyl)dithio]-. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have guided the design of derivatives with improved pharmacokinetic properties and reduced off-target effects. Additionally, computational approaches have been used to predict the reactivity patterns of this compound under various conditions, aiding chemists in optimizing synthetic routes. The integration of experimental data with computational predictions has accelerated the discovery process and led to more efficient development strategies.

Recent research has also explored the environmental impact and sustainability aspects associated with Ethanol, 2-[(2-bromoethyl)dithio]-. Efforts have been made to develop greener synthetic methodologies that minimize waste generation and reduce reliance on hazardous reagents. Biocatalytic approaches have been particularly promising in this context. Enzymes such as thiolases have been employed to facilitate key transformations involving this compound without compromising yield or selectivity. These advancements align with broader trends toward sustainable chemistry practices and underscore the importance of responsible chemical management throughout drug development.

The future prospects for Ethanol, 2-[(2-bromoethyl)dithio]- are vast and multifaceted. Continued exploration of its applications in medicinal chemistry, materials science, and biotechnology is expected to yield novel insights and innovations. As our understanding of biological systems grows more sophisticated, so too will our ability to harness this compound’s potential for addressing complex challenges. Collaborative efforts between chemists, biologists, and engineers will be essential in realizing these goals and translating laboratory discoveries into tangible benefits for society.

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Amadis Chemical Company Limited
(CAS:113398-38-2)Ethanol, 2-[(2-bromoethyl)dithio]-
A987418
清らかである:99%/99%
はかる:250mg/1g
価格 ($):167.0/451.0